(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine
Description
Molecular Architecture and Bonding Characteristics
The molecular formula C₉H₁₁N₃S₂ (molecular weight: 225.34 g/mol) underscores the compound’s heterocyclic complexity. Its structure comprises two distinct aromatic systems: a 1,2,3-thiadiazole ring and a thiophene moiety, linked via a methylene bridge and an ethylamine spacer. The 1,2,3-thiadiazole ring (C₃N₂S) features alternating nitrogen and sulfur atoms at positions 1, 2, and 3, with a methyl group at position 4. This methyl group connects to the nitrogen of a secondary amine, which is further bonded to a 2-(thiophen-2-yl)ethyl group.
Key bonding features include:
- Thiadiazole Ring : The 1,2,3-thiadiazole exhibits partial aromaticity due to delocalized π-electrons across the N–N–S–C–C framework. The sulfur atom contributes two lone pairs, while nitrogen atoms at positions 1 and 2 adopt sp² hybridization, enabling resonance stabilization.
- Thiophene Moiety : The thiophene ring (C₄H₄S) is fully aromatic, with sulfur’s lone pairs participating in π-conjugation. Its 2-position is linked to the ethylamine chain, creating a planar orientation relative to the thiadiazole.
- Methylene-Ethylamine Bridge : The –CH₂–NH–CH₂–CH₂– spacer introduces conformational flexibility, allowing rotation around single bonds while maintaining electronic communication between the two heterocycles.
The SMILES notation (C(NCCC1=CC=CS1)C1=CSN=N1) and InChIKey (XSLAMHRGKMJLHU-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic environment. X-ray crystallography of analogous compounds reveals bond lengths of 1.65–1.72 Å for C–S in thiadiazoles and 1.71–1.74 Å for C–S in thiophenes, consistent with partial double-bond character.
Properties
Molecular Formula |
C9H11N3S2 |
|---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
N-(thiadiazol-4-ylmethyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C9H11N3S2/c1-2-9(13-5-1)3-4-10-6-8-7-14-12-11-8/h1-2,5,7,10H,3-4,6H2 |
InChI Key |
XSLAMHRGKMJLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Synthesis of 1,2,3-Thiadiazole Derivatives
A prominent method utilizes copper(II) acetate as a catalyst with ligands such as Xantphos to promote C-H activation and thioamidation, enabling the formation of 1,2,3-thiadiazole rings from ketone precursors and thiocyanate salts. The general procedure involves:
- Reacting a ketone with p-toluenesulfonylhydrazide and potassium thiocyanate in the presence of iodine and copper(II) chloride catalyst in DMSO at 100 °C.
- The reaction leads to cyclization forming the 1,2,3-thiadiazole ring with high yields (up to 99% under optimized conditions).
Table 1: Optimization of Copper-Catalyzed Thioamidation Reaction
| Entry | Solvent | Ligand | Yield (%) |
|---|---|---|---|
| 1 | THF | Xantphos | 83 |
| 2 | 1,4-Dioxane | Xantphos | 78 |
| 3 | DMF | Xantphos | 90 |
| 4 | CH3CN | Xantphos | 99 |
| 5 | Benzene | Xantphos | 88 |
| 6 | CH3CN | PCy3 | 86 |
| 7 | CH3CN | bpy | 92 |
| 8 | CH3CN | None | 98 |
Note: Reaction conditions typically involve 0.1 mmol scale, 90 °C, 8 h, with GC yield determination.
This method is adaptable to various ketone substrates and amine functionalities, making it suitable for synthesizing this compound by selecting appropriate thiophene-containing precursors.
Classical Hydrazone and Thionyl Chloride Method
Another classical approach to synthesize 1,2,3-thiadiazoles involves:
- Formation of hydrazones by reacting ketones with ethyl hydrazinecarboxylate in chloroform with catalytic HCl.
- Subsequent reaction of hydrazones with thionyl chloride at low temperature to induce cyclization to 1,2,3-thiadiazoles.
- The product is purified by recrystallization.
This method has been successfully applied to synthesize 4-phenyl-1,2,3-thiadiazole derivatives and can be adapted for thiophene-containing substrates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Copper-catalyzed C-H Activation | Cu(OAc)2, Xantphos, I2, KSCN, DMSO, 90-100 °C, 8 h | Up to 99% | High yield, mild conditions, broad scope | Requires metal catalyst, ligand |
| PPE One-Pot Cyclodehydration | Thiosemicarbazide, carboxylic acid, PPE, 60-85 °C, 10 h | ~40% | Safer reagents, one-pot, mild | Moderate yield, limited scope |
| Hydrazone + Thionyl Chloride | Ketone, ethyl hydrazinecarboxylate, SOCl2, reflux | Good | Established method | Harsh reagents, longer process |
Chemical Reactions Analysis
Types of Reactions
(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The specific pathways and targets depend on the biological context and the particular application being studied .
Comparison with Similar Compounds
1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives
The 1,2,3-thiadiazole isomer in the target compound is less studied than 1,3,4-thiadiazoles. For example, 5-phenyl-1,3,4-thiadiazol-2-amine derivatives (e.g., compounds A and B in ) exhibit antibacterial activity but lack the thiophene substituent. The isomerism affects stability and reactivity: 1,3,4-thiadiazoles are more thermally stable due to aromaticity, whereas 1,2,3-thiadiazoles may exhibit higher electrophilicity at the sulfur atom .
Thiazole Analogs
Thiazole derivatives, such as 4-phenylthiazol-2-amine (), share a similar amine-substituted heterocycle but replace sulfur with a nitrogen atom in the ring. For instance, N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine () shows moderate antimicrobial activity, suggesting that the thiazole core may favor bioactivity in certain contexts compared to thiadiazoles .
Substituent Modifications
Thiophene vs. Phenyl Groups
The thiophene moiety in the target compound introduces π-conjugation and sulfur-based interactions absent in phenyl-substituted analogs like 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (). Thiophene’s electron-rich nature may enhance binding to aromatic receptors or metal ions, whereas phenyl groups often improve lipophilicity and membrane permeability .
Amine Side Chain Diversity
The ethylamine linker in the target compound contrasts with bulkier substituents in analogs such as [2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine (). Shorter chains (e.g., ethyl vs. benzodioxin-linked) may reduce steric hindrance, improving solubility and pharmacokinetic profiles .
Antimicrobial Activity
While direct data on the target compound’s bioactivity is lacking, structurally related compounds provide insights:
- 1,3,4-Thiadiazole-2-amines (): Exhibited antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL).
- Thiazole-2-amines (): Moderate antifungal activity against C. albicans (MIC: 64 µg/mL).
The thiophene group in the target compound may enhance activity against sulfur-metabolizing pathogens due to increased sulfur content .
Solubility and Stability
- Thiophene-containing compounds : Higher solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic analogs.
- 1,2,3-Thiadiazoles : Prone to decomposition under UV light or acidic conditions, unlike 1,3,4-thiadiazoles .
Biological Activity
(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Synthesis
The compound features a thiadiazole ring fused with a thiophenyl group, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of thiadiazole derivatives with amines or other nucleophiles under controlled conditions. The structural characteristics contribute to its pharmacological potential.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety exhibit significant activity against a range of bacteria and fungi. For instance:
- Antibacterial Activity : Several derivatives have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions on the phenyl ring showed increased efficacy against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Thiadiazole derivatives have also been effective against fungal strains such as Candida albicans and Aspergillus niger. In particular, compounds with oxygenated substituents exhibited inhibition rates comparable to standard antifungal agents .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 18a | Salmonella typhi | 15–19 | 500 |
| 19 | S. aureus | - | 62.5 |
Anti-inflammatory Properties
Research indicates that thiadiazole derivatives possess anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Thiadiazoles have been explored for their anticancer properties. Compounds derived from this scaffold have exhibited cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and lung cancer (HCV29T). Notably, some derivatives showed ID50 values lower than those of established chemotherapeutics like cisplatin .
Case Studies
- Study on Antimicrobial Efficacy : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against several bacterial strains. The results indicated that modifications at the amine group significantly influenced antibacterial activity, with certain derivatives achieving MIC values as low as 31 μg/mL .
- Cytotoxicity Evaluation : A study focused on the cytotoxic effects of various thiadiazole derivatives revealed that specific substitutions could enhance their activity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (1,2,3-thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine and related thiadiazole derivatives?
- Methodology : Cyclization reactions using sodium hydroxide or sulfuric acid are common for thiadiazole cores . For example, cyclocondensation of hydrazides with potassium thiocyanate followed by reaction with aromatic aldehydes in ethanol can yield substituted thiadiazoles. Refluxing in ethanol with acetic acid as a catalyst is also effective for forming thiazole-amine linkages .
- Critical Parameters : Reaction time (e.g., 7–12 hours), solvent polarity (absolute ethanol vs. DMF), and catalyst choice (acetic acid vs. triethylamine) significantly influence yield .
Q. How can spectral data (IR, NMR, Mass) validate the structure of this compound?
- IR Analysis : Key peaks include N–H stretching (3100–3300 cm⁻¹ for amines) and C=S/C–N vibrations (1250–1350 cm⁻¹) .
- ¹H NMR : Thiophene protons appear as doublets (δ 6.8–7.5 ppm), while thiadiazole methylene groups resonate near δ 4.0–4.5 ppm. Amine protons are typically broad singlets (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 325–385 for similar derivatives) confirm molecular weight, with fragmentation patterns indicating loss of thiophene or thiadiazole substituents .
Q. What are the standard protocols for purity assessment and recrystallization?
- Recrystallization : Ethanol or methanol is preferred for thiadiazole derivatives due to moderate solubility. Cooling refluxed mixtures yields precipitates, which are filtered and dried .
- HPLC/GC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) is recommended for purity >95% .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting thiophene with chloroaryl groups) impact biological activity?
- Case Study : Replacing thiophene with 4-chlorophenyl in analogous compounds enhances antibacterial activity (MIC 8–16 µg/mL vs. 32–64 µg/mL for thiophene derivatives) .
- Mechanistic Insight : Chlorine’s electron-withdrawing effect increases electrophilicity, improving target binding (e.g., bacterial enzyme inhibition) .
Q. What computational methods (e.g., molecular docking, QSAR) predict the compound’s bioactivity?
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with Staphylococcus aureus dihydrofolate reductase (DHFR). Thiadiazole-thiophene hybrids show strong binding (ΔG ≈ −9.5 kcal/mol) via hydrogen bonds with Asp27 and hydrophobic contacts .
- QSAR Models : Hammett constants (σ) of substituents correlate with antifungal activity (R² = 0.82), suggesting electron-deficient groups enhance potency .
Q. How to resolve contradictions in bioactivity data across studies?
- Example : Inconsistent MIC values (e.g., 8 µg/mL vs. 32 µg/mL) for similar compounds may arise from assay variations (broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines .
- Statistical Analysis : Use ANOVA to compare results across ≥3 independent trials. Adjust for solvent/DMSO interference (≤1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
